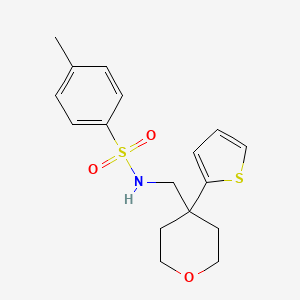

4-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core tetrahydropyran and thiophene units. The tetrahydropyran ring can be synthesized through hydrogenation of dihydropyran using Raney nickel as a catalyst . The thiophene ring is often introduced via a condensation reaction involving sulfur and an α-methylene carbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group can produce the corresponding amine.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Anti-inflammatory Properties : Research has indicated that compounds with similar structures can exhibit anti-inflammatory effects. For instance, derivatives of tetrahydro-pyran have been investigated for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. The sulfonamide group in this compound may enhance its bioactivity by improving solubility and stability in biological systems .

- Anticancer Activity : Compounds containing thiophene rings have shown promise in anticancer research due to their ability to interact with various cellular pathways. Studies have reported that similar sulfonamide derivatives can induce apoptosis in cancer cells, making them candidates for further investigation as potential chemotherapeutic agents .

- Antiviral Properties : There is emerging evidence that thiophene-based compounds can exhibit antiviral activity. For example, research on thiophene derivatives has demonstrated efficacy against viral infections by inhibiting viral replication mechanisms. This suggests that 4-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide could be a valuable lead compound for antiviral drug development .

Materials Science Applications

- Polymer Chemistry : The unique structure of this compound allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials applications .

- Sensor Development : Due to the electronic properties of the thiophene moiety, this compound may be explored in the development of sensors for detecting environmental pollutants or biomolecules. The ability to modify the electronic characteristics through structural variations can lead to enhanced sensitivity and selectivity in sensor applications .

Perfumery Applications

The compound has been noted for its potential use as a perfuming ingredient. Its structural components allow it to impart unique olfactory characteristics when used in fragrance formulations:

- Fragrance Composition : Similar compounds have been successfully utilized in perfumes and personal care products due to their pleasant scent profiles. They can be blended with other fragrance ingredients to create complex aromatic compositions that enhance the overall sensory experience .

- Versatile Applications : The compound can be incorporated into various products such as soaps, shampoos, and air fresheners, where its fragrance-enhancing properties contribute significantly to product appeal .

- Case Study on Anti-inflammatory Activity : A study published in ACS Omega highlighted a series of sulfonamide derivatives similar to our compound that were evaluated for COX inhibition. Results indicated significant anti-inflammatory effects at micromolar concentrations, suggesting a pathway for therapeutic development .

- Case Study on Anticancer Efficacy : Research conducted on thiophene-sulfonamide hybrids demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis .

- Perfume Development Study : A patent review indicated that compounds like tetrahydro-pyran derivatives are effective in enhancing fragrance profiles in cosmetic products, showcasing their utility in commercial perfumery applications .

Mécanisme D'action

The mechanism of action of 4-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The thiophene and tetrahydropyran rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene derivatives: Known for their applications in medicinal chemistry and material science.

Tetrahydropyran derivatives: Commonly used as protecting groups in organic synthesis.

Uniqueness

4-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is unique due to its combination of a sulfonamide group with both thiophene and tetrahydropyran rings

Activité Biologique

The compound 4-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides, historically recognized for their antibacterial properties, have also demonstrated a range of biological activities, including anticancer and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N1O2S1, with a molecular weight of approximately 337.44 g/mol. The structure features a benzenesulfonamide moiety, which is significant for its biological interactions.

Antitumor Activity

Research has indicated that sulfonamides exhibit notable antitumor properties. For instance, compounds structurally similar to this compound have been tested for their in vitro and in vivo antitumor activities. A study demonstrated that certain sulfonamide derivatives inhibited the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways .

The mechanism by which sulfonamides exert their biological effects often involves the inhibition of specific enzymes or pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical in folate synthesis, thereby disrupting DNA synthesis in rapidly dividing cells such as those found in tumors .

Case Studies

- In Vitro Studies : A series of experiments conducted on various cancer cell lines revealed that the introduction of the thiophene moiety enhanced the cytotoxicity of the sulfonamide compound. The results showed a significant reduction in cell viability at micromolar concentrations, indicating a promising lead for further development .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. The studies highlighted the compound's ability to penetrate tissues effectively and its favorable pharmacokinetic profile, which supports its potential as an anticancer agent .

Comparative Analysis

To better understand the efficacy of this compound, a comparative analysis with other known sulfonamides is essential:

Propriétés

IUPAC Name |

4-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S2/c1-14-4-6-15(7-5-14)23(19,20)18-13-17(8-10-21-11-9-17)16-3-2-12-22-16/h2-7,12,18H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCQKXJRZZZTOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.